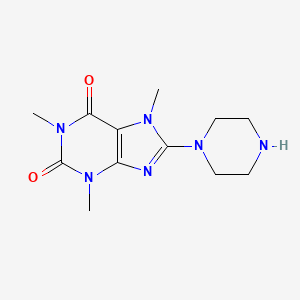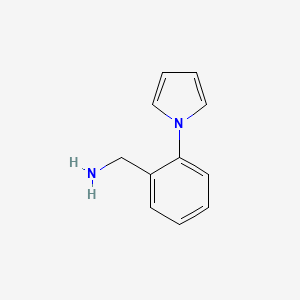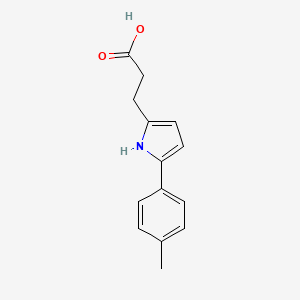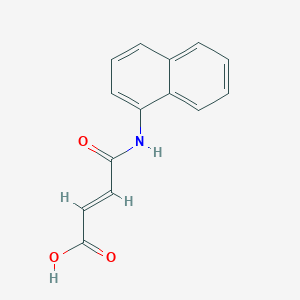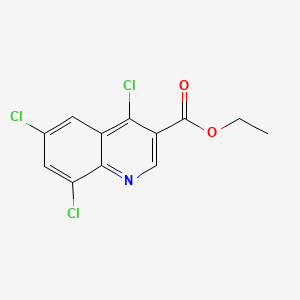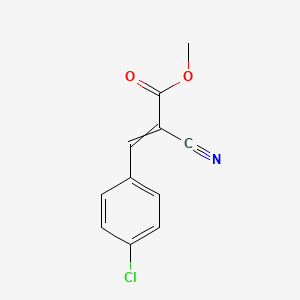![molecular formula C16H15NO3 B1300252 2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid CAS No. 69076-57-9](/img/structure/B1300252.png)
2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The Suzuki–Miyaura coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, might also be relevant .Chemical Reactions Analysis
Reactions at the benzylic position are common in compounds with similar structures. These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The Suzuki–Miyaura coupling is also a common reaction involving organoboron reagents .科学的研究の応用
Photoreleasable Protecting Group for Carboxylic Acids
One significant application of derivatives similar to "2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid" is in the domain of photoreleasable protecting groups for carboxylic acids. The study by Klan et al. (2000) introduced the 2,5-dimethylphenacyl chromophore as a novel photoremovable protecting group for carboxylic acids, demonstrating efficient photodeprotection without the need for a photosensitizer. This innovation opens up new avenues for controlled release mechanisms in chemical synthesis and potentially in drug delivery systems (Klan, Zabadal, & Heger, 2000).
Antituberculosis Agents
Derivatives of "2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid" have also been explored for their biological activities. Dokorou et al. (2004) synthesized and characterized phenylorganotin derivatives with bis(2,6‐dimethylphenyl)amino]benzoic Acid, revealing their potential as novel antituberculosis agents. This study highlights the compound's relevance in medicinal chemistry, especially in the development of new treatments for tuberculosis (Dokorou, Kovala-Demertzi, Jasinski, Galani, & Demertzis, 2004).
Polymorphs Characterization
In the field of pharmaceutical sciences, understanding the polymorphic forms of a compound is crucial. Cunha et al. (2014) investigated the polymorphs of mefenamic acid, a compound structurally related to "2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid," using vibrational spectroscopy and solid-state NMR. Their research provides insight into the polymorphism of drug substances, which is vital for drug formulation and stability studies (Cunha, Izumi, Petersen, Magalhães, Temperini, Petrilli, & Constantino, 2014).
Molecular Docking and Non-Linear Optical Properties
The compound has also been studied for its electronic properties and potential biological activity through molecular docking. Charanya et al. (2019) conducted a comprehensive analysis, including vibrational spectroscopy, molecular docking, and non-linear optical properties, to explore the anticonvulsant activity of "2-[(2,3-Dimethylphenyl)amino]benzoic acid." This multifaceted approach underscores the compound's versatility and potential in both materials science and pharmacology (Charanya, Sampathkrishnan, & Balamurugan, 2019).
Coagulation-Flocculation Processes in Wastewater Treatment
Innovatively, "2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid" and its derivatives have found applications in environmental science, particularly in wastewater treatment. Martinez-Quiroz et al. (2017) reported on the use of carbamoyl benzoic acids in coagulation-flocculation processes, demonstrating their efficacy in removing hazardous heavy metals from metal plating wastewater. This research signifies the compound's utility in addressing environmental pollution and enhancing water treatment methodologies (Martinez-Quiroz, López-Maldonado, Ochoa-Terán, Oropeza-Guzmán, Pina-Luis, & Zeferino-Ramírez, 2017).
特性
IUPAC Name |
2-[(3,5-dimethylphenyl)carbamoyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJIPYNBUZLPGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352623 |
Source


|
| Record name | 2-[(3,5-dimethylphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid | |
CAS RN |
69076-57-9 |
Source


|
| Record name | 2-[(3,5-dimethylphenyl)carbamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((3,5-DIMETHYLANILINO)CARBONYL)BENZOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

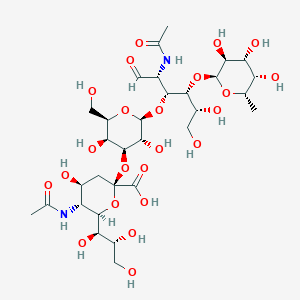
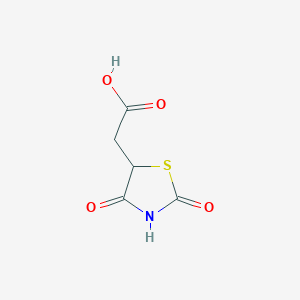
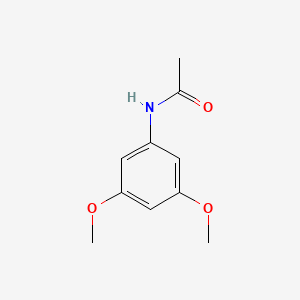

![4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B1300180.png)
![4-{[(Phenylsulfonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B1300182.png)
